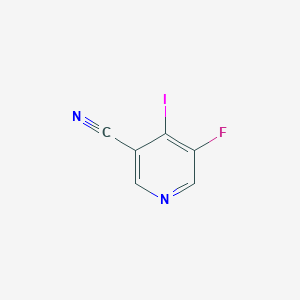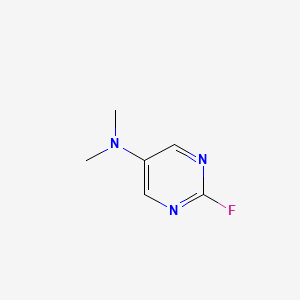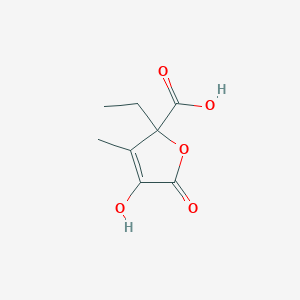
2-Bromo-6-(2-bromoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2-bromoethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethyl group. This compound is widely used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-bromoethyl)pyridine typically involves the bromination of 6-(2-bromoethyl)pyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines.
Scientific Research Applications
2-Bromo-6-(2-bromoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-bromoethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler compound with a single bromine atom attached to the pyridine ring.
2-Bromo-6-methylpyridine: Contains a methyl group instead of an ethyl group, leading to different reactivity and applications.
2-Bromo-6-methoxypyridine:
Uniqueness
2-Bromo-6-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms and an ethyl group, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
2002472-55-9 |
|---|---|
Molecular Formula |
C7H7Br2N |
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2-bromo-6-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5H2 |
InChI Key |
DTFPVZAJIKOERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)




